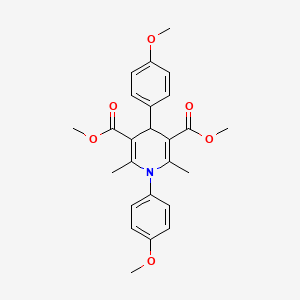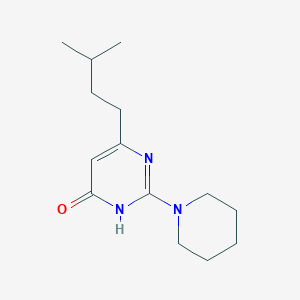![molecular formula C16H20ClF3N2O2 B5963170 (2-{4-[2-chloro-5-(trifluoromethyl)benzoyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B5963170.png)
(2-{4-[2-chloro-5-(trifluoromethyl)benzoyl]-2-morpholinyl}ethyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{4-[2-chloro-5-(trifluoromethyl)benzoyl]-2-morpholinyl}ethyl)dimethylamine is a synthetic organic compound that belongs to the class of tertiary amines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of (2-{4-[2-chloro-5-(trifluoromethyl)benzoyl]-2-morpholinyl}ethyl)dimethylamine is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-{4-[2-chloro-5-(trifluoromethyl)benzoyl]-2-morpholinyl}ethyl)dimethylamine are diverse and depend on the specific application. In the context of pharmaceuticals, this compound has been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential use in the treatment of viral infections, due to its ability to inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-{4-[2-chloro-5-(trifluoromethyl)benzoyl]-2-morpholinyl}ethyl)dimethylamine for lab experiments is its ability to selectively target specific enzymes and receptors in the body. This makes it a valuable tool for studying the role of these targets in various biological processes. Additionally, this compound has been found to have good solubility in various solvents, which makes it easy to work with in the lab.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which can vary depending on the specific application. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for the research and development of (2-{4-[2-chloro-5-(trifluoromethyl)benzoyl]-2-morpholinyl}ethyl)dimethylamine. One area of interest is in the development of new pharmaceuticals for the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, this compound has potential applications in the field of agriculture, as a pesticide or herbicide. Further research is needed to fully understand the mechanism of action and potential applications of this compound, and to overcome the limitations associated with its use.
Synthesemethoden
The synthesis of (2-{4-[2-chloro-5-(trifluoromethyl)benzoyl]-2-morpholinyl}ethyl)dimethylamine involves the reaction of 2-chloro-5-(trifluoromethyl)benzoic acid with 2-(dimethylamino)ethylmorpholine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of dimethylamine.
Wissenschaftliche Forschungsanwendungen
(2-{4-[2-chloro-5-(trifluoromethyl)benzoyl]-2-morpholinyl}ethyl)dimethylamine has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the development of new pharmaceuticals. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Additionally, this compound has been investigated for its potential use as a pesticide, due to its ability to inhibit the growth of various pests.
Eigenschaften
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClF3N2O2/c1-21(2)6-5-12-10-22(7-8-24-12)15(23)13-9-11(16(18,19)20)3-4-14(13)17/h3-4,9,12H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPBYHFUIKCQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5963095.png)

![methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5963120.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-3-phenylpropanamide](/img/structure/B5963123.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5963126.png)
![1-[1-(3-cyclopentylpropyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5963130.png)
![2-[3-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5963138.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5963149.png)

![3-[1-(4-biphenylylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5963160.png)

![N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5963180.png)
![N-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5963184.png)
![6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5963193.png)